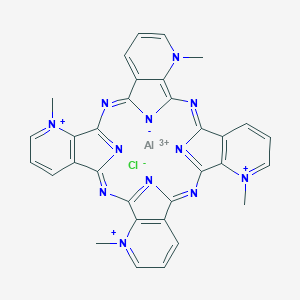

Clal-1,8,15,22-tmpypa

Descripción

Clal-1,8,15,22-tmpypa is a tetra-substituted metallophthalocyanine (MPc) derivative with a chloro-aluminum (ClAl) central metal ion and substituents at the 1,8,15,22 positions. These derivatives are synthesized via melt-phase reactions involving nitro precursors (e.g., 3-nitro phthalic anhydride) and subsequent reduction to amino groups or functionalization with phenoxy ligands . Clal-1,8,15,22-tmpypa likely exhibits unique optoelectronic and catalytic properties due to its substitution pattern and metal center, making it relevant for applications in photovoltaics, catalysis, and sensors.

Propiedades

Número CAS |

150437-06-2 |

|---|---|

Fórmula molecular |

C32H24AlClN12+4 |

Peso molecular |

639 g/mol |

Nombre IUPAC |

aluminum;5,14,23,32-tetramethyl-2,11,20,29,32,38,39,40-octaza-5,14,23-triazonia-37-azanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30,33,35-nonadecaene;chloride |

InChI |

InChI=1S/C32H24N12.Al.ClH/c1-41-13-5-9-17-21(41)29-33-25(17)38-30-23-19(11-7-15-43(23)3)27(35-30)40-32-24-20(12-8-16-44(24)4)28(36-32)39-31-22-18(26(34-31)37-29)10-6-14-42(22)2;;/h5-16H,1-4H3;;1H/q+2;+3;/p-1 |

Clave InChI |

BOWKRRCVSJVCTM-UHFFFAOYSA-M |

SMILES |

CN1C=CC=C2C1=C3[N-]C2=NC4=NC(=NC5=NC(=NC6=NC(=N3)C7=C6[N+](=CC=C7)C)C8=C5[N+](=CC=C8)C)C9=C4[N+](=CC=C9)C.[Al+3].[Cl-] |

SMILES canónico |

CN1C=CC=C2C1=C3[N-]C2=NC4=NC(=NC5=NC(=NC6=NC(=N3)C7=C6[N+](=CC=C7)C)C8=C5[N+](=CC=C8)C)C9=C4[N+](=CC=C9)C.[Al+3].[Cl-] |

Sinónimos |

chloroaluminium-1,8,15,22-tetramethyl-tetrapyridinoporphyrazine chloroaluminum-1,8,15,22-tetramethyl-tetrapyrido-porphyrazine ClAl-1,8,15,22-TMPyPa |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Electronic Properties

Phthalocyanines with substitutions at 1,8,15,22 positions differ significantly from their 2,9,16,23 counterparts. For example:

- 1,8,15,22-tetranitro MPcs (M = Co, Cu, Ni, Zn) show distinct electronic absorption maxima (λmax ~680–710 nm) compared to 2,9,16,23-tetranitro MPcs (~660–690 nm) due to altered π-conjugation .

- 1,8,15,22-tetraphenoxy MPcs (e.g., Co and Cu derivatives) exhibit enhanced visible-light absorption when composited with TiO2, enabling efficient photocatalysis .

Conductivity Trends

Substitution position and metal choice critically influence conductivity:

| Metal | 1,8,15,22-tetranitro MPc (σ, S/cm) | 2,9,16,23-tetranitro MPc (σ, S/cm) |

|---|---|---|

| Co | 1.2 × 10<sup>−5</sup> | 8.5 × 10<sup>−6</sup> |

| Cu | 9.8 × 10<sup>−6</sup> | 7.0 × 10<sup>−6</sup> |

| Ni | 1.0 × 10<sup>−5</sup> | 6.3 × 10<sup>−6</sup> |

| Zn | 5.5 × 10<sup>−6</sup> | 7.2 × 10<sup>−6</sup> |

Key observations:

- 1,8,15,22 substitution enhances conductivity for Co, Cu, and Ni but reduces it for Zn.

- Zn’s inverted trend suggests stronger axial ligand interactions in the 2,9,16,23 configuration.

Photocatalytic Performance

1,8,15,22-tetraphenoxy MPcs outperform other analogs in visible-light catalysis:

| Composite | RhB Degradation Efficiency (%) | Light Source |

|---|---|---|

| α-TPCoPc/TiO2 | 98.2 | Visible |

| α-TPCuPc/TiO2 | 89.7 | Visible |

| Pure TiO2 | 42.5 | UV |

Mechanistic insights:

- Co-phthalocyanines generate more reactive oxygen species (ROS) due to favorable redox potentials.

- 1,8,15,22 substitution improves dye adsorption on TiO2 via phenoxy-TiO2 coordination.

Key Research Findings

Positional Isomerism Matters : 1,8,15,22 substitution optimizes charge transport in Co/Cu/Ni MPcs but disrupts Zn’s conductivity .

Metal-Dependent Activity : Co-phthalocyanines are superior to Cu in photocatalysis due to higher ROS generation .

Hybrid Materials : Compositing with TiO2 amplifies visible-light response, making 1,8,15,22 MPcs viable for environmental remediation .

Notes

- The term "Clal-1,8,15,22-tmpypa" is inferred from analogous compounds in the literature; direct data on this specific derivative is absent in the provided evidence.

- Contradictions in Zn’s conductivity highlight the need for metal-specific design rules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.